2-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide
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Overview
Description
“2-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide” is a chemical compound with the empirical formula C12H14ClN3O2S . It has a molecular weight of 264.71 . This compound is part of a class of molecules known as imidazoles, which are five-membered heterocyclic moieties that possess three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Scientific Research Applications
Synthesis and Antitumor Evaluation
A novel series of benzenesulfonamide derivatives have been synthesized, showing significant cytotoxic activity against colon, breast, and cervical cancer cell lines. These compounds, due to their structure-activity relationships (SAR), hold potential for further development as anticancer agents. Molecular docking studies suggest these compounds could inhibit the MDM2 protein, a known target for cancer therapy (Łukasz Tomorowicz et al., 2020).
Antimicrobial and Anti-HIV Activity
Several benzenesulfonamides bearing 2,5-disubstituted-1,3,4-oxadiazole moiety have been prepared, demonstrating antimicrobial and anti-HIV activity. These findings highlight the potential of benzenesulfonamide derivatives in treating infections and viral diseases (R. Iqbal et al., 2006).
COX-2 Selective Inhibitors
1,5-Diarylimidazoles, including benzenesulfonamide derivatives, have been identified as potent and selective cyclooxygenase-2 (COX-2) inhibitors, showcasing their potential in developing new anti-inflammatory drugs. One compound, in particular, has advanced to Phase I clinical trials (C. Almansa et al., 2003).
Future Directions
The future directions for research on “2-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, mechanisms of action, and potential applications in various fields. Given the broad range of biological activities exhibited by imidazole derivatives, these compounds could be of significant interest in the development of new drugs .
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities . They are key components of many functional molecules used in various applications .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives, however, are known to influence a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
It is known that imidazole derivatives can induce a variety of biological responses .
properties
IUPAC Name |
2-chloro-N-(3-imidazol-1-ylpropyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O2S/c13-11-4-1-2-5-12(11)19(17,18)15-6-3-8-16-9-7-14-10-16/h1-2,4-5,7,9-10,15H,3,6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGLCVLJEULHLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCCCN2C=CN=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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